Secorapamycin B
Overview
Description
Secorapamycin B is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin and its derivatives, including this compound, have gained significant attention due to their broad spectrum of biological activities, including immunosuppressive, antifungal, antitumor, and neuroprotective properties .
Preparation Methods
Secorapamycin B is typically prepared through the degradation of rapamycin. The process involves ester hydration followed by dehydration, resulting in the formation of this compound as a nonenzyme-dependent degradation product . Industrial production methods often involve the optimization of fermentation conditions and genetic engineering to enhance the yield of rapamycin, which is then converted to this compound .
Chemical Reactions Analysis
Secorapamycin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in highly basic solutions, this compound undergoes fragmentation and water addition reactions .
Scientific Research Applications
Secorapamycin B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of macrolide degradation and stability.
Biology: It serves as a tool to study the mechanisms of immunosuppression and cell growth regulation.
Medicine: This compound and its derivatives are investigated for their potential therapeutic applications, including the treatment of fungal infections and cancer
Industry: It is used in the development of new drug formulations and delivery systems.
Mechanism of Action
Secorapamycin B exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. It binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex 1 (mTORC1). This interaction inhibits mTORC1 activity, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Secorapamycin B is similar to other rapamycin derivatives, such as:
Everolimus: Another derivative of rapamycin with immunosuppressive and antitumor properties.
Temsirolimus: A rapamycin analog used in the treatment of renal cell carcinoma.
This compound is unique due to its specific degradation pathway and reduced immunosuppressive activity compared to rapamycin .
Properties
IUPAC Name |
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H81NO14/c1-30(24-34(5)45(56)47(65-10)46(57)35(6)25-32(3)41(54)29-42(55)33(4)26-37-20-22-40(53)44(27-37)64-9)16-12-11-13-17-31(2)43(63-8)28-38-21-19-36(7)51(62,66-38)48(58)49(59)52-23-15-14-18-39(52)50(60)61/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,55,57,62H,14-15,18-24,26-29H2,1-10H3,(H,60,61)/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZKEXYMOCBCBG-HPLJOQBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)C)O)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)O)/C)O)OC)/C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H81NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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